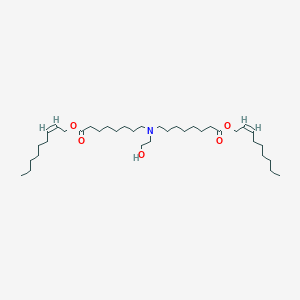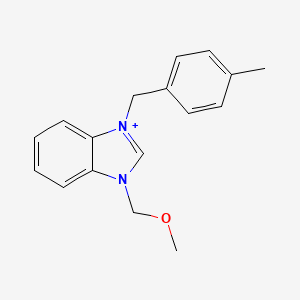![molecular formula C12H15BrClNO2S B13365673 1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine](/img/structure/B13365673.png)
1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 2-bromo-4-chloro-5-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chloro-5-methylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The sulfonyl chloride is reacted with piperidine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives, respectively.
科学的研究の応用
1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl-containing molecules.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
- 1-[(2-Bromo-4-chlorophenyl)sulfonyl]piperidine
- 1-[(2-Bromo-5-methylphenyl)sulfonyl]piperidine
- 1-[(4-Chloro-5-methylphenyl)sulfonyl]piperidine
Uniqueness: 1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms, along with the methyl group, provides a distinct electronic and steric environment that can affect the compound’s properties and applications.
特性
分子式 |
C12H15BrClNO2S |
|---|---|
分子量 |
352.68 g/mol |
IUPAC名 |
1-(2-bromo-4-chloro-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H15BrClNO2S/c1-9-7-12(10(13)8-11(9)14)18(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
InChIキー |
PYELPOGSAHIMKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)Br)S(=O)(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365597.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)
![5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13365620.png)

![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)

![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)
![5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid](/img/structure/B13365660.png)

